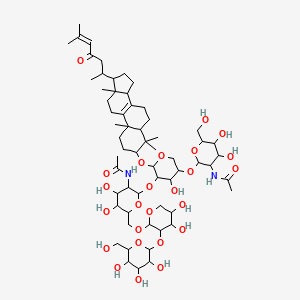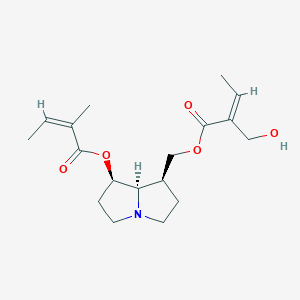![molecular formula C16H14ClN3O3 B1680854 N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide CAS No. 19395-87-0](/img/structure/B1680854.png)
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Overview
Description
SC-19220 is a synthetic organic compound known as 8-Chloro-dibenzo[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-acetylhydrazide. It is primarily recognized for its role as a selective antagonist of the EP1 receptor, a subtype of the prostaglandin E2 receptor. This compound has been extensively studied for its biological activities, particularly in the context of inflammation and bone resorption .
Mechanism of Action
Target of Action
SC 19220, also known as N’-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide, is a selective antagonist of the EP1 receptor . The EP1 receptor is a subtype of prostaglandin E (PGE) receptors, which are involved in various physiological and pathological processes .
Mode of Action
As a competitive antagonist, SC 19220 competes with prostaglandin E2 (PGE2) for binding to the EP1 receptor . By blocking the activity of the EP1 receptor, SC 19220 can modulate various cellular responses that are mediated by this receptor .
Biochemical Pathways
The EP1 receptor is part of the signaling pathways that regulate various physiological processes. For instance, it plays a role in the RANK/RANKL signaling pathway, which is crucial for osteoclastogenesis . SC 19220 has been shown to inhibit RANKL-induced osteoclastogenesis by suppressing the RANK/RANKL signaling pathway in osteoclast precursors .
Result of Action
The antagonistic action of SC 19220 on the EP1 receptor leads to various cellular effects. For example, it has been shown to inhibit the contraction of smooth muscles in response to prostaglandins E2 and F2α . In the context of osteoclastogenesis, SC 19220 inhibits the formation of osteoclasts by suppressing the RANK/RANKL signaling pathway .
Action Environment
The efficacy and stability of SC 19220 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its effectiveness . .
Biochemical Analysis
Biochemical Properties
SC 19220 is a competitive antagonist of prostaglandin E receptors . It competes with PGE 2 in regulating vesicourethral motility and increases the bladder capacity of rats . It inhibits the contraction of smooth muscles in response to prostaglandins E 2 and F 2α .
Cellular Effects
SC 19220 has been used to study the role of prostaglandin E 2 in oxygen-glucose deprivation-induced neurotoxicity and preconditioning-induced neuroprotection in rat cortical cultures . It competes with PGE 2 in regulating vesicourethral motility and increases the bladder capacity of rats .
Molecular Mechanism
SC 19220 is a selective EP 1 receptor antagonist . It competes with PGE 2 in regulating vesicourethral motility and increases the bladder capacity of rats . It inhibits the contraction of smooth muscles in response to prostaglandins E 2 and F 2α .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SC-19220 involves the reaction of 8-chloro-dibenzo[b,f][1,4]oxazepine-10(11H)-carboxylic acid with 2-acetylhydrazine. The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography to achieve a purity of ≥98% .
Industrial Production Methods: Industrial production of SC-19220 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is produced in solid form and is typically stored at room temperature .
Chemical Reactions Analysis
Types of Reactions: SC-19220 undergoes various chemical reactions, including:
Oxidation: SC-19220 can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: SC-19220 can undergo substitution reactions, particularly at the chlorine atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, each with distinct biological activities .
Scientific Research Applications
SC-19220 has a wide range of scientific research applications:
Chemistry: Used as a tool to study receptor-ligand interactions and signaling pathways.
Biology: Investigated for its role in modulating cellular responses and signaling mechanisms.
Medicine: Explored for its potential therapeutic effects in conditions involving inflammation and bone resorption.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Comparison with Similar Compounds
SC-560: Another prostaglandin receptor antagonist with different selectivity.
SC-51322: A compound with similar receptor antagonistic properties but different chemical structure.
SC-58125: A selective inhibitor of a different prostaglandin receptor subtype
Comparison: SC-19220 is unique in its high selectivity for the EP1 receptor, which distinguishes it from other prostaglandin receptor antagonists. Its specific inhibition of the EP1 receptor makes it particularly valuable in research focused on inflammation and bone resorption, areas where other similar compounds may not be as effective .
Properties
IUPAC Name |
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10(21)18-19-16(22)20-9-11-4-2-3-5-14(11)23-15-7-6-12(17)8-13(15)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNURFLJTOUGOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)N1CC2=CC=CC=C2OC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19395-87-0 | |
| Record name | 8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-acetylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2R,3S)-N-Methyl-3-phenyl-N-[(Z)-2-phenylvinyl]-2-oxiranecarboxamide](/img/structure/B1680793.png)
